![molecular formula C16H30O4Si B12976301 (3AR,6S,6aR)-6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B12976301.png)
(3AR,6S,6aR)-6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3AR,6S,6aR)-6-(®-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one is a complex organic compound that features a cyclopentane ring fused with a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,6S,6aR)-6-(®-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one typically involves multiple steps:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dioxolane ring: This step often involves the use of diols and acetal formation reactions.
Addition of the tert-butyldimethylsilyl group: This is usually done through silylation reactions using tert-butyldimethylsilyl chloride and a base.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3AR,6S,6aR)-6-(®-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In organic synthesis, (3AR,6S,6aR)-6-(®-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one can be used as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.
Biology
This compound may be used in the study of enzyme interactions and metabolic pathways due to its structural similarity to certain biological molecules.
Medicine
Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of (3AR,6S,6aR)-6-(®-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and altering their activity or function.
Comparison with Similar Compounds
Similar Compounds
- (3AR,6S,6aR)-6-(®-1-hydroxyethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one
- (3AR,6S,6aR)-6-(®-1-methoxyethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one
Uniqueness
The presence of the tert-butyldimethylsilyl group in (3AR,6S,6aR)-6-(®-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one imparts unique chemical properties, such as increased stability and resistance to certain reactions. This makes it particularly valuable in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C16H30O4Si |
|---|---|
Molecular Weight |
314.49 g/mol |
IUPAC Name |
(3aR,6S,6aR)-6-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one |
InChI |
InChI=1S/C16H30O4Si/c1-10(20-21(7,8)15(2,3)4)11-9-12(17)14-13(11)18-16(5,6)19-14/h10-11,13-14H,9H2,1-8H3/t10-,11-,13-,14+/m1/s1 |
InChI Key |
JWFGSBWMSQPPJQ-OXHZDVMGSA-N |
Isomeric SMILES |
C[C@H]([C@H]1CC(=O)[C@H]2[C@@H]1OC(O2)(C)C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C1CC(=O)C2C1OC(O2)(C)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12976233.png)
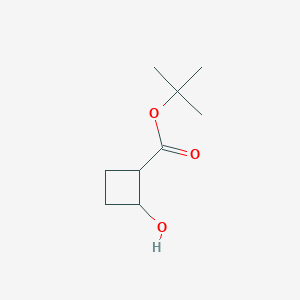
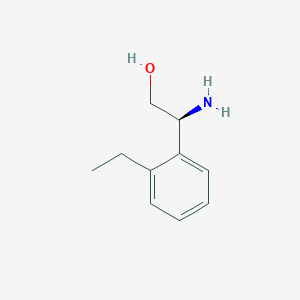
![1-[5-Bromo-2-(trifluoromethyl)-4-pyridyl]ethanol](/img/structure/B12976253.png)
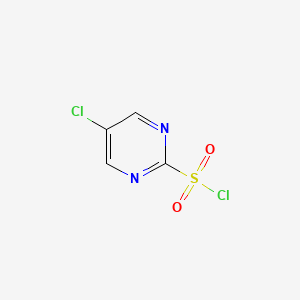
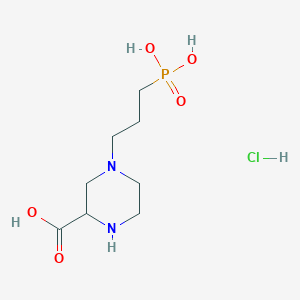
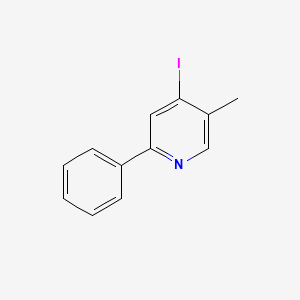
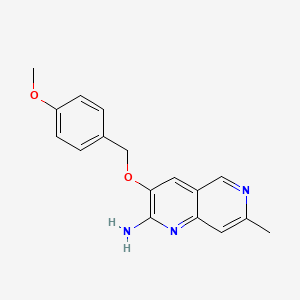
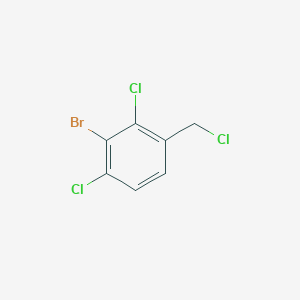
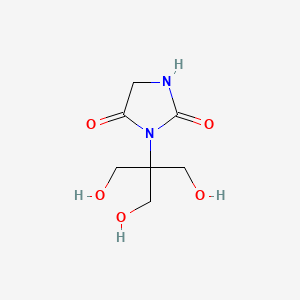
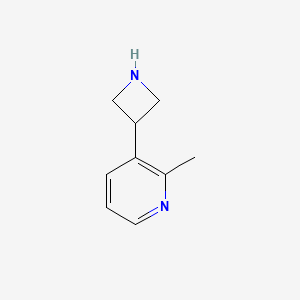

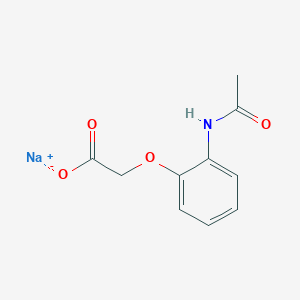
![Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12976307.png)
